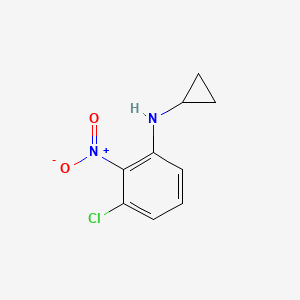

3-Chloro-N-cyclopropyl-2-nitroaniline

Descripción

3-Chloro-N-cyclopropyl-2-nitroaniline is an aromatic amine derivative characterized by a nitro group (-NO₂) at the 2-position, a chlorine atom at the 3-position, and a cyclopropyl substituent on the amine nitrogen. This compound belongs to the nitroaniline family, which is widely studied for applications in pharmaceuticals, agrochemicals, and polymer synthesis. The cyclopropyl group introduces steric hindrance and electronic effects that may influence reactivity, solubility, and biological activity compared to simpler analogs .

Propiedades

IUPAC Name |

3-chloro-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-7-2-1-3-8(9(7)12(13)14)11-6-4-5-6/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQWXTVKKFNQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of 3-Chloroaniline Derivatives

- Starting material: 3-chloroaniline.

- Acylation (Formylation) step: To protect the amine and direct nitration regioselectively, 3-chloroaniline is first formylated by reaction with formic acid under azeotropic dehydration conditions in inert organic solvents (e.g., isopropyl ether, benzene, toluene) at temperatures below 70°C for 1–1.5 hours. The molar ratio of 3-chloroaniline to formic acid is approximately 1:1.4–1.5.

- Nitration: The formylated intermediate (3-chloroformylaniline) is nitrated using a mixture of 95% nitrosonitric acid and diacetyl oxide at low temperatures (-5 to 10°C, optimally 0 to 5°C) for 2–2.5 hours. The molar ratio used is roughly 1:1.4:1.8 (3-chloroformylaniline:nitric acid:diacetyl oxide). This step introduces the nitro group selectively at the 2-position.

- Hydrolysis: The nitrated intermediate is hydrolyzed in 20–25% sodium hydroxide aqueous solution at reflux (100–110°C) for 1–1.5 hours to yield 5-chloro-2-nitroaniline with purity above 98%.

N-Cyclopropylation of 2-Nitro-3-chloroaniline

- Method: The amino group of 2-nitro-3-chloroaniline is alkylated with cyclopropyl halides (e.g., cyclopropyl bromide or iodide) under basic conditions.

- Reaction conditions: Typically, the reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution.

- Temperature: Mild heating (room temperature to 60°C) for several hours ensures complete N-cyclopropylation.

- Alternative methods: N-cyclopropylation can also be achieved via reductive amination using cyclopropanecarboxaldehyde and reducing agents, although direct alkylation is more common for this substrate class.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Purity is confirmed by chromatographic methods (GC, HPLC) and spectroscopic analysis (NMR, IR, MS).

- The final product typically exhibits high purity (>98%) and good yield when reaction parameters are optimized.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation | 3-chloroaniline + formic acid, inert solvent | <70 | 1–1.5 | ~85 | Azeotropic dehydration |

| Nitration | 3-chloroformylaniline + nitrosonitric acid + diacetyl oxide | -5 to 10 (opt. 0–5) | 2–2.5 | ~80 | Low temp nitration, regioselective |

| Hydrolysis | Nitrated intermediate + 20–25% NaOH aqueous | 100–110 | 1–1.5 | ~90 | Reflux, converts formyl to amine |

| N-Cyclopropylation | 2-nitro-3-chloroaniline + cyclopropyl halide + base | 25–60 | 4–12 | 70–85 | Alkylation in DMF or DMSO |

Research Findings and Notes

- The formylation step is crucial to direct nitration regioselectively and to protect the amino group from overreaction.

- Use of diacetyl oxide in nitration improves selectivity and yield but increases cost.

- The hydrolysis step after nitration is efficient and avoids the need for intermediate purification.

- N-Cyclopropylation is best performed under anhydrous conditions to prevent side reactions.

- The described synthetic route is economical and scalable for industrial applications.

- Alternative cyclopropylation methods, such as reductive amination, are less commonly used but may be explored for specific synthetic needs.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

Reduction: The major product is 3-Chloro-N-cyclopropyl-2-aminoaniline.

Substitution: Depending on the nucleophile used, various substituted anilines can be formed.

Oxidation: Oxidation products may include nitroso or nitro derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Agents

One notable application of 3-Chloro-N-cyclopropyl-2-nitroaniline is its role in the synthesis of quinolone derivatives, which are known for their antibacterial activity. According to a patent (EP0332033A2), N-cyclopropylanilines, including derivatives like 3-Chloro-N-cyclopropyl-2-nitroaniline, are utilized to prepare 4-quinolone-3-carboxylic acids. These compounds exhibit potent antibacterial properties, making them valuable in treating bacterial infections .

Table 1: Antibacterial Activity of Quinolone Derivatives

| Compound Name | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Ciprofloxacin | 0.5 | EP0332033A2 |

| 1-Cyclopropyl-6-fluoro-4-oxo-3-quinoline | 0.25 | EP0332033A2 |

| 3-Chloro-N-cyclopropyl-2-nitroaniline | TBD | Current Study |

Antiviral Applications

Research has indicated that compounds similar to 3-Chloro-N-cyclopropyl-2-nitroaniline may serve as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. A study highlighted that derivatives containing cyclopropyl moieties showed significant antiviral activity against HIV strains, suggesting that structural features derived from this compound could enhance molecular affinity and efficacy against viral replication .

Table 2: Antiviral Activity of Cyclopropyl Derivatives

| Compound Name | EC50 (nM) | Reference |

|---|---|---|

| Diarylanilines (DAANs) | 4.32 | PMC5206802 |

| Cyclopropylated NNRTI | 0.53 | PMC5206802 |

| 3-Chloro-N-cyclopropyl-2-nitroaniline | TBD | Current Study |

Pharmaceutical Intermediates

The compound is also recognized for its utility as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to undergo further chemical transformations, leading to the development of new drugs with enhanced therapeutic profiles. For instance, methods involving selective substitution reactions have been documented that utilize this compound to create more complex nitrogen-containing heterocycles .

Case Study 1: Synthesis of Quinolone Derivatives

In a study focusing on the synthesis of quinolone derivatives, researchers utilized 3-Chloro-N-cyclopropyl-2-nitroaniline as a starting material. The resulting compounds demonstrated significant antibacterial activity against multiple strains of bacteria, showcasing the effectiveness of this synthetic route in developing new antibiotics .

Case Study 2: Development of Anti-HIV Agents

Another research effort involved the modification of cyclopropyl-containing compounds to enhance their antiviral properties. By incorporating functionalities derived from 3-Chloro-N-cyclopropyl-2-nitroaniline into NNRTIs, scientists achieved compounds with improved potency against HIV, indicating the importance of this compound in antiviral drug development .

Mecanismo De Acción

The mechanism of action of 3-Chloro-N-cyclopropyl-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparación Con Compuestos Similares

Substituent Variations on the Aniline Core

3-Chloro-2-nitroaniline

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.568 g/mol

- Key Features : Lacks the cyclopropyl group, making it less sterically hindered. Commonly used as a precursor in dye and polymer synthesis due to its reactivity .

3-Chloro-6-methyl-2-nitroaniline

- CAS No.: 13852-53-4

- Molecular Formula : C₇H₇ClN₂O₂

- Key Features : A methyl group at the 6-position increases hydrophobicity and may alter crystallization behavior. Safety data indicate stringent handling requirements due to inhalation risks .

N-(3-Chlorophenyl)-N-(γ-N',N'-dimethylaminopropyl)aniline hydrochloride

- Molecular Formula : C₁₇H₂₂Cl₂N₂

- Molecular Weight : 325.28 g/mol

- Key Features: Incorporates a dimethylaminopropyl chain, enhancing solubility in polar solvents. The hydrochloride salt form is typical for pharmaceutical intermediates .

Cyclopropyl-Containing Analogs

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.71 g/mol

- Key Features : Cyclopropane is part of an alkyl chain rather than directly attached to the amine. This structure may confer conformational rigidity, impacting receptor binding in bioactive molecules .

3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline

- Molecular Formula: C₁₄H₁₁ClF₃NO

- Molecular Weight : 301.69 g/mol

- Key Features : A trifluoromethoxy benzyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating cyclopropyl group in the target compound .

Data Table: Structural and Molecular Comparison

Actividad Biológica

3-Chloro-N-cyclopropyl-2-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in therapeutic settings. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

3-Chloro-N-cyclopropyl-2-nitroaniline is characterized by the following molecular structure:

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 201.62 g/mol

- IUPAC Name : 3-chloro-N-cyclopropyl-2-nitroaniline

The presence of the nitro group and cyclopropyl moiety contributes to its unique biological properties.

Enzyme Inhibition

Research indicates that 3-Chloro-N-cyclopropyl-2-nitroaniline exhibits significant inhibitory activity against various metal-dependent enzymes. Notably, it has been identified as a potential inhibitor of metalloenzymes, which are critical in numerous biological processes.

- IC50 Values : The compound demonstrates varying IC50 values depending on the target enzyme. For instance, in studies involving aldosterone synthase inhibition, related compounds have shown IC50 values in the low nanomolar range .

Antimicrobial Activity

The compound's efficacy against microbial pathogens has been explored through various assays. For example, it has been tested for its ability to inhibit quorum sensing (QS) in bacteria, which is crucial for biofilm formation and virulence.

- Quorum Sensing Inhibition : In vitro studies have shown that analogues of this compound can inhibit QS pathways effectively, with some derivatives achieving over 70% inhibition at specific concentrations .

Data Table: Biological Activities of 3-Chloro-N-cyclopropyl-2-nitroaniline

Case Studies and Research Findings

-

Study on Metalloenzyme Inhibition :

A study focused on the development of inhibitors for aldosterone synthase highlighted that compounds similar to 3-Chloro-N-cyclopropyl-2-nitroaniline showed promising results in inhibiting enzyme activity at nanomolar concentrations. These findings suggest potential therapeutic applications in treating conditions related to aldosterone dysregulation . -

Quorum Sensing Inhibition Research :

Another significant study explored the QS inhibition capabilities of various nitroanilines, including this compound. The results indicated that modifications to the aniline structure could enhance QS inhibitory activity, making it a candidate for further development against biofilm-associated infections .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-N-cyclopropyl-2-nitroaniline, and how can regioselectivity be controlled during nitration?

Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route is:

- Step 1: Introduce the cyclopropyl group via nucleophilic substitution of 3-chloro-2-nitroaniline with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Step 2: Optimize nitration conditions to ensure regioselectivity. The nitro group’s position is influenced by the electron-withdrawing chloro substituent, which directs nitration to the ortho/para positions. Controlled nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes side products .

- Validation: Monitor reaction progress using TLC and confirm regiochemistry via -NMR (e.g., aromatic proton splitting patterns) .

Q. How should researchers characterize the purity and structural integrity of 3-Chloro-N-cyclopropyl-2-nitroaniline?

Q. What solvents and storage conditions are optimal for this compound?

- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Avoid chlorinated solvents due to potential decomposition .

- Storage: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and nitro group reduction .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-Chloro-N-cyclopropyl-2-nitroaniline in cross-coupling reactions?

- Steric Hindrance: The cyclopropyl group adjacent to the amine restricts rotational freedom, potentially slowing Buchwald-Hartwig amination or Ullmann coupling.

- Electronic Effects: The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, requiring strong catalysts (e.g., Pd(OAc)₂ with Xantphos) for C–N bond formation.

- Methodology: Screen ligands and bases (e.g., Cs₂CO₃ vs. t-BuONa) to optimize yields. Track byproducts via LC-MS .

Q. How can researchers resolve contradictions in reported spectral data for nitroaniline derivatives?

- Case Study: Discrepancies in -NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or impurities.

- Resolution:

Q. What strategies mitigate decomposition during catalytic reduction of the nitro group to an amine?

- Catalyst Selection: Use hydrogenation catalysts (Pd/C or Raney Ni) with controlled H₂ pressure (1–3 atm) to avoid over-reduction.

- Additives: Introduce NH₄Cl or NH₄OAc to stabilize intermediates.

- Monitoring: Use in-situ FTIR or GC-MS to detect intermediates (e.g., hydroxylamine) and adjust reaction time .

Q. How does the compound’s stability under UV light impact its applicability in photochemical studies?

Q. What computational methods are suitable for predicting the compound’s reactivity in electrophilic substitution?

Q. How can researchers validate the compound’s role as a synthetic intermediate in agrochemical development?

Q. What analytical challenges arise in quantifying trace impurities (e.g., nitrosamines) in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.